2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick model, or a space-filling model.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction. It would also include an analysis of the yield and purity of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any interesting features of its electronic structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur, the products that are formed, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activity in Medical Research
Compounds structurally similar to 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide have been synthesized and studied for their biological activities. For example, derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione were developed for antiasthmatic activity, indicating significant potential in treating asthma due to their vasodilatory activity. This highlights the potential therapeutic applications of similar compounds in respiratory conditions (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Pharmacological Activity in Disease Management
Further research into piperazine derivatives, which are structurally related to the specified compound, reveals their importance in pharmacological activity. One study describes the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae and showed certain antiviral activities against tobacco mosaic virus. This suggests their potential in plant protection and antiviral applications (Xia, 2015).
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds related to 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide are of significant interest. For example, the synthesis of polyamides containing theophylline and thymine, which share a similar purine structure, has been explored. These polyamides, synthesized through reactions involving piperazine, have applications in material science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Safety And Hazards
This would involve a study of the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of the potential future research directions for the compound, including potential applications, further studies that could be done to understand its properties and behavior, and any improvements that could be made to its synthesis.
I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!
properties
IUPAC Name |
2-[4-[7-[(4-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-2-4-13(20)5-3-12)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZXQWWMNFNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812876 |
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